3-(HYDROXYMETHYL)-2-METHYLBENZOIC ACID
Overview
Description
3-(Hydroxymethyl)-benzoic acid is an organic compound composed of a benzene ring with a hydroxymethyl group attached . It is used as an intermediate for the synthesis of pesticides and flavors, and as a highlighter for color films .
Synthesis Analysis
The synthesis of similar compounds, such as 3-chloro methyl benzoic acid, involves the use of Lewis acid catalysts like zinc chloride and ferric chloride. The reaction occurs in a solvent in one step, making the process simple, easy to control, and environmentally friendly .Molecular Structure Analysis
The molecular structure of 3-hydroxybenzoic acid, a compound similar to 3-(hydroxymethyl)-2-methyl-benzoic acid, has been studied extensively. It was found that this compound could exist in more than two polymorphs .Chemical Reactions Analysis
The reaction of benzoic acid with hydroxyl radicals in both gas and aqueous phases has been studied. The results show that all reaction pathways involved the formation of pre-reactive complexes which in turn alter reaction energy barriers .Physical and Chemical Properties Analysis
3-(Hydroxymethyl)-benzoic acid has a boiling point of 358.1°C at 760 mmHg . It is slightly soluble in water and insoluble in organic solvents .Scientific Research Applications
Catalysis and Chemical Reactions
A study investigated the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst under hydrogen, showcasing the role of benzoic acid derivatives in catalysis. The reduction process was monitored via infrared spectroscopy, revealing that benzoic acid and esters are reduced to benzaldehyde via surface benzoate, with surface methoxide also observed during the reaction (King & Strojny, 1982).
Antimicrobial and Molluscicidal Activities
Research on Piper aduncum leaves led to the isolation of new prenylated benzoic acid derivatives with significant antimicrobial and molluscicidal activities. These findings highlight the potential of benzoic acid derivatives in developing natural product-based pesticides and antimicrobials (Orjala et al., 1993).
Synthesis and Characterization of Derivatives
A study focused on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives. The research underscores the versatility of benzoic acid derivatives in synthesizing compounds with potential as chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Analytical Methods
An improved method for the real-time determination of gaseous hydrogen peroxide, hydroxymethyl hydroperoxide (HMHP), and methyl hydroperoxide (MHP) in the atmosphere was reported. This method leverages the hydroxylation of benzoic acid by Fenton reagent to form fluorescent hydroxybenzoic acid, illustrating the application of benzoic acid derivatives in environmental monitoring (Lee et al., 1994).
Gas Sensing Properties
A study synthesized and characterized metal complexes and coordination polymers with (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, revealing their potential in fluorescence emission and gas sensing applications. This underscores the role of benzoic acid derivatives in developing new materials for sensing technologies (Rad et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide synthesis and methylation reactions .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
For instance, certain boronic esters, which are structurally similar, are involved in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 3-(Hydroxymethyl)-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions, such as the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Mechanism
In the context of the Suzuki–Miyaura cross-coupling reaction, the compound may participate in oxidative addition and transmetalation processes
Metabolic Pathways
Benzoic acid derivatives are known to participate in various metabolic pathways, such as the mevalonate and ketogenesis pathways
Properties
IUPAC Name |
3-(hydroxymethyl)-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWSNQYQXQMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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